molecular formula C9H9BrFNO4S B6630074 2-[(4-Bromo-3-fluorophenyl)sulfonyl-methylamino]acetic acid

2-[(4-Bromo-3-fluorophenyl)sulfonyl-methylamino]acetic acid

Cat. No. B6630074
M. Wt: 326.14 g/mol
InChI Key: UMJDIIQSYWVRMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Bromo-3-fluorophenyl)sulfonyl-methylamino]acetic acid, also known as BFA, is a synthetic compound that has been widely used in scientific research due to its ability to inhibit the activity of a protein called ADP-ribosylation factor (ARF). BFA has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating cellular processes and signaling pathways.

Mechanism of Action

2-[(4-Bromo-3-fluorophenyl)sulfonyl-methylamino]acetic acid works by binding to the ARF protein and preventing it from interacting with its downstream effectors. This leads to the disruption of membrane trafficking and protein secretion, as well as the activation of stress response pathways. 2-[(4-Bromo-3-fluorophenyl)sulfonyl-methylamino]acetic acid has also been shown to induce the formation of Golgi ministacks, which are small, fragmented Golgi structures that can be used to study the dynamics of membrane trafficking.
Biochemical and Physiological Effects:
In addition to its effects on membrane trafficking and protein secretion, 2-[(4-Bromo-3-fluorophenyl)sulfonyl-methylamino]acetic acid has also been shown to have a variety of other biochemical and physiological effects. 2-[(4-Bromo-3-fluorophenyl)sulfonyl-methylamino]acetic acid has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and modulate the activity of ion channels and transporters.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(4-Bromo-3-fluorophenyl)sulfonyl-methylamino]acetic acid in lab experiments is its ability to selectively inhibit the activity of ARF, allowing researchers to study the specific effects of ARF inhibition on cellular processes. However, 2-[(4-Bromo-3-fluorophenyl)sulfonyl-methylamino]acetic acid can also have off-target effects on other cellular processes, making it important to carefully control experimental conditions and interpret results in the context of other experiments.

Future Directions

There are many future directions for research involving 2-[(4-Bromo-3-fluorophenyl)sulfonyl-methylamino]acetic acid. One area of interest is the development of new 2-[(4-Bromo-3-fluorophenyl)sulfonyl-methylamino]acetic acid analogs that can selectively target different isoforms of ARF or have improved pharmacological properties. Another area of interest is the use of 2-[(4-Bromo-3-fluorophenyl)sulfonyl-methylamino]acetic acid in combination with other compounds to study complex cellular processes and signaling pathways. Overall, 2-[(4-Bromo-3-fluorophenyl)sulfonyl-methylamino]acetic acid is a valuable tool for investigating cellular processes and has the potential to lead to new insights into the mechanisms of disease and the development of new therapies.

Synthesis Methods

2-[(4-Bromo-3-fluorophenyl)sulfonyl-methylamino]acetic acid can be synthesized using a multi-step process that involves the reaction of 4-bromo-3-fluoroaniline with chloromethyl methyl ether to form the intermediate compound 4-bromo-3-fluorobenzyl methyl ether. This intermediate is then reacted with sodium sulfite and sodium bisulfite to form the sulfonate intermediate, which is subsequently reacted with glycine to form the final product, 2-[(4-Bromo-3-fluorophenyl)sulfonyl-methylamino]acetic acid.

Scientific Research Applications

2-[(4-Bromo-3-fluorophenyl)sulfonyl-methylamino]acetic acid has been used extensively in scientific research to study a wide range of cellular processes, including membrane trafficking, protein secretion, and signal transduction. 2-[(4-Bromo-3-fluorophenyl)sulfonyl-methylamino]acetic acid has been shown to inhibit the activity of ARF, a protein that plays a key role in regulating membrane trafficking and protein secretion. By inhibiting ARF activity, 2-[(4-Bromo-3-fluorophenyl)sulfonyl-methylamino]acetic acid can disrupt these cellular processes and provide insight into their underlying mechanisms.

properties

IUPAC Name

2-[(4-bromo-3-fluorophenyl)sulfonyl-methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO4S/c1-12(5-9(13)14)17(15,16)6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJDIIQSYWVRMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)S(=O)(=O)C1=CC(=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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